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Abstract
(2-(Aminomethyl)phenyl)methanol is a pivotal bifunctional molecule, serving as a versatile

building block in the synthesis of pharmaceuticals and other complex organic structures. Its

distinct ortho-substituted aminomethyl and hydroxymethyl groups confer unique chemical and

physical characteristics that are fundamental to its application. This in-depth technical guide

provides a comprehensive examination of the core physicochemical properties of (2-
(Aminomethyl)phenyl)methanol. It is designed for researchers, scientists, and drug

development professionals, offering a blend of established data, detailed experimental

protocols for property determination, and expert scientific insights to ensure the highest

standards of accuracy and reproducibility.

Introduction: The Strategic Importance of (2-
(Aminomethyl)phenyl)methanol in Chemical
Synthesis
The utility of (2-(Aminomethyl)phenyl)methanol in the fields of medicinal and materials

chemistry is substantial. The proximate primary amine and primary alcohol functionalities allow

for a diverse array of chemical transformations, making it a valuable scaffold for creating
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intricate molecular designs. The spatial arrangement of these functional groups can lead to

intramolecular hydrogen bonding, which significantly influences the molecule's conformation,

reactivity, and interactions with biological systems. A thorough understanding of its physical

properties is therefore a prerequisite for its effective use in any research or development

context.

Core Physicochemical Characteristics
A foundational grasp of (2-(Aminomethyl)phenyl)methanol is built upon its molecular

structure and key physical data points.

Caption: Figure 1. Chemical structure of (2-(Aminomethyl)phenyl)methanol

Table 1: Key Physicochemical Properties of (2-(Aminomethyl)phenyl)methanol

Property Value Source(s)

Molecular Formula C₈H₁₁NO [1][2]

Molecular Weight 137.18 g/mol [1]

Appearance Solid [2]

Boiling Point 271.2 ± 20.0 °C at 760 mmHg [3]

pKa 14.28 ± 0.10 (Predicted)

Solubility Soluble in DMSO [4]

Expert Insight: The predicted pKa of the amine group is a critical determinant of its ionization

state at physiological pH. In typical biological environments (pH ~7.4), the amine will exist

predominantly in its protonated, cationic form. This has profound implications for its solubility in

aqueous media, its ability to cross cellular membranes, and its potential to form ionic bonds

with biological targets.

Rigorous Experimental Protocols for Property
Verification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b150923?utm_src=pdf-body
https://www.benchchem.com/product/b150923?utm_src=pdf-body
https://www.benchchem.com/product/b150923?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Aminomethyl_phenyl_methanol
https://cymitquimica.com/products/IN-DA003EYZ/4152-92-5/2-aminomethylphenylmethanol/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Aminomethyl_phenyl_methanol
https://cymitquimica.com/products/IN-DA003EYZ/4152-92-5/2-aminomethylphenylmethanol/
https://www.chemsrc.com/en/cas/4152-92-5_444441.html
https://www.medchemexpress.com/2-aminophenyl-methanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure the integrity of research and development, the physical properties of starting

materials must be verified. The following sections detail robust, self-validating experimental

methodologies.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
Causality and Trustworthiness: DSC is a highly reliable technique for determining the melting

point and assessing the purity of a crystalline solid. It operates by measuring the heat flow into

a sample relative to a reference as a function of temperature. The melting of a pure crystalline

solid is a first-order phase transition that results in a sharp, well-defined endothermic peak. The

onset of this peak is taken as the melting point. The shape and sharpness of the peak provide

a qualitative measure of purity; impurities typically lead to a broadened and depressed melting

transition.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 3-5 mg of (2-(Aminomethyl)phenyl)methanol into a

hermetically sealed aluminum DSC pan.

Instrument Configuration:

Place the sample pan and an empty, sealed reference pan into the DSC cell.

Initiate a nitrogen purge at a rate of 50 mL/min to provide an inert atmosphere, preventing

oxidative degradation.

Thermal Program:

Equilibrate the system at a baseline temperature of 25°C.

Ramp the temperature at a controlled rate of 10°C/min up to a final temperature well

above the expected melting point (e.g., 200°C).

Data Interpretation:
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The resulting thermogram is analyzed to identify the endothermic peak corresponding to

melting.

The onset temperature of this peak is reported as the melting point. The area under the

peak can be integrated to determine the heat of fusion.

Sample Preparation DSC Analysis Data Interpretation

Weigh Sample (3-5 mg) Seal in Al Pan Load Sample & Reference Run Thermal Program
(10°C/min ramp) Generate Thermogram Determine Onset Temp

(Melting Point)

Figure 2. Workflow for DSC-based melting point determination.

Click to download full resolution via product page

Caption: Figure 2. Workflow for DSC-based melting point determination.

Spectroscopic Identity Confirmation
Causality and Trustworthiness: Nuclear Magnetic Resonance (NMR) spectroscopy is an

unparalleled technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR

provide a detailed picture of the chemical environment of each proton and carbon atom,

respectively, allowing for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol for ¹H NMR:

Sample Preparation: Dissolve 5-10 mg of (2-(Aminomethyl)phenyl)methanol in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR

tube.

Instrumental Analysis:

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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Spectral Analysis:

Chemical Shift: The position of each signal on the x-axis (in ppm) indicates the electronic

environment of the protons.

Integration: The area under each signal is proportional to the number of protons it

represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet,

doublet, triplet) reveals the number of neighboring protons.

Expected ¹H NMR Signals (Conceptual):

Aromatic protons (4H) would appear as a complex multiplet in the region of ~7.0-7.5 ppm.

The benzylic protons of the -CH₂OH group (2H) would likely appear as a singlet around 4.5-

5.0 ppm.

The benzylic protons of the -CH₂NH₂ group (2H) would likely appear as a singlet around 3.5-

4.0 ppm.

The labile protons of the -OH and -NH₂ groups would appear as broad singlets, and their

chemical shifts would be highly dependent on solvent and concentration.

Thermal Stability Assessment using Thermogravimetric
Analysis (TGA)
Causality and Trustworthiness: TGA provides critical information on the thermal stability and

decomposition profile of a material by measuring its mass as a function of temperature in a

controlled atmosphere. This is essential for determining safe handling, storage, and processing

temperatures.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 5-10 mg of (2-(Aminomethyl)phenyl)methanol into

a tared TGA crucible (typically ceramic or platinum).
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Instrument Configuration:

Place the crucible into the TGA furnace.

Establish an inert atmosphere by purging with nitrogen at a flow rate of 20-40 mL/min.

Thermal Program:

Equilibrate the sample at a starting temperature of 30°C.

Ramp the temperature at a linear rate of 10°C/min to a final temperature where complete

decomposition is expected (e.g., 600°C).

Data Interpretation:

The resulting TGA curve plots the percentage of initial mass remaining versus

temperature.

The onset temperature of significant mass loss is identified as the decomposition

temperature, indicating the upper limit of the material's thermal stability.
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Start

Weigh Sample (5-10 mg)
into TGA Crucible

Load into TGA Furnace
under Nitrogen Flow

Ramp Temperature
(10°C/min to 600°C)

Record Mass Loss
vs. Temperature

Determine Onset of
Decomposition

Figure 3. Experimental workflow for TGA.
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Caption: Figure 3. Experimental workflow for TGA.

Conclusion
This technical guide has systematically presented the fundamental physical properties of (2-
(Aminomethyl)phenyl)methanol, underpinned by a framework of scientific integrity and

experimental rigor. The detailed protocols for DSC, NMR, and TGA are designed to be self-

validating, providing researchers and drug development professionals with the necessary tools

to confidently characterize this important chemical intermediate. A thorough understanding and
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verification of these properties are essential for the successful and reproducible application of

(2-(Aminomethyl)phenyl)methanol in the synthesis of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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